molecular formula C14H19N5OS B12139466 2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide

2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide

Cat. No.: B12139466
M. Wt: 305.40 g/mol
InChI Key: JHTDUCPQFGIIFX-UHFFFAOYSA-N
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Description

2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an amino group, and a tert-butyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the tert-Butyl-Substituted Phenyl Group: This step involves the use of tert-butyl-substituted phenyl hydrazine or similar reagents to introduce the phenyl group onto the triazole ring.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and thioacetamide groups can participate in substitution reactions with appropriate electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-tert-butyl-1,3,4-thiadiazole: A thiadiazole derivative with similar structural features.

    1-Boc-4-AP: A compound used as an intermediate in the synthesis of fentanyl and related derivatives.

    4-amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone: An aryl-phenylketone with similar functional groups.

Uniqueness

2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide is unique due to its specific combination of a triazole ring, amino group, and tert-butyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H19N5OS

Molecular Weight

305.40 g/mol

IUPAC Name

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H19N5OS/c1-14(2,3)10-6-4-9(5-7-10)12-17-18-13(19(12)16)21-8-11(15)20/h4-7H,8,16H2,1-3H3,(H2,15,20)

InChI Key

JHTDUCPQFGIIFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)N

Origin of Product

United States

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